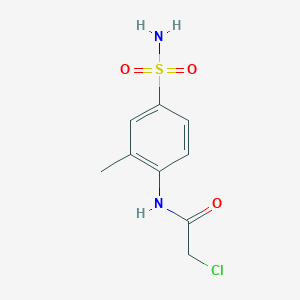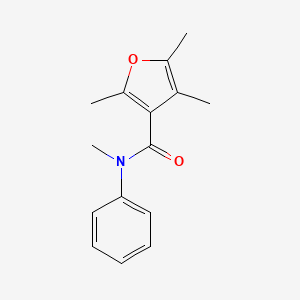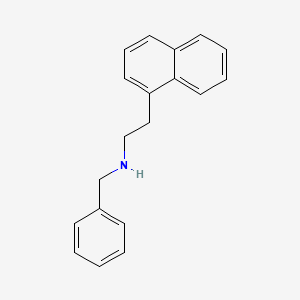
9H-fluorene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-fluorene-3-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an amide derivative of 9H-fluorene, which is a polycyclic aromatic hydrocarbon.
Mechanism of Action
The mechanism of action of 9H-fluorene-3-carboxamide is not well understood. However, it is believed that this compound interacts with biological targets such as enzymes and receptors, which results in a biochemical or physiological response.
Biochemical and Physiological Effects
9H-fluorene-3-carboxamide has been shown to have various biochemical and physiological effects. In one study, this compound was found to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a role in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in various cognitive processes such as learning and memory. In another study, 9H-fluorene-3-carboxamide was found to have anti-inflammatory properties, which can be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 9H-fluorene-3-carboxamide in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available reagents, which makes it a cost-effective option for researchers. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in aqueous-based experiments.
Future Directions
There are several future directions for the research on 9H-fluorene-3-carboxamide. One direction is the development of new synthetic methods for the production of this compound, which can lead to the discovery of new derivatives with improved properties. Another direction is the investigation of the biological targets of this compound, which can provide insights into its mechanism of action. Additionally, the development of new applications for 9H-fluorene-3-carboxamide in fields such as drug discovery and materials science can lead to the development of new technologies and materials.
Synthesis Methods
The synthesis of 9H-fluorene-3-carboxamide involves the reaction between 9H-fluorene and carboxylic acid. This reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction results in the formation of 9H-fluorene-3-carboxylic acid, which is then converted into 9H-fluorene-3-carboxamide by the addition of an amine such as ammonia or an amine derivative.
Scientific Research Applications
9H-fluorene-3-carboxamide has potential applications in various scientific fields such as organic electronics, materials science, and medicinal chemistry. In organic electronics, this compound can be used as a building block for the synthesis of organic semiconductors, which have applications in the development of electronic devices such as solar cells and transistors. In materials science, 9H-fluorene-3-carboxamide can be used as a precursor for the synthesis of polymers, which have applications in the development of advanced materials such as coatings and adhesives. In medicinal chemistry, this compound has potential applications as a drug candidate due to its ability to interact with biological targets.
properties
IUPAC Name |
9H-fluorene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-14(16)11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQDETDNQXJSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)N)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluorene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid](/img/structure/B7479734.png)

![6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7479744.png)

![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7479759.png)
![N,N-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7479761.png)

![2-[(3aS,7aR)-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B7479776.png)


![1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7479806.png)